propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with propan-2-ol, followed by the coupling of the resulting ester with 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism by which propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-hydroxyphenyl)-2-oxobut-3-enoyl]amino]benzoate
- Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-ethoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate
Uniqueness
Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C21H21NO6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate |
InChI |
InChI=1S/C21H21NO6/c1-13(2)28-21(26)15-4-8-16(9-5-15)22-20(25)19(24)12-18(23)14-6-10-17(27-3)11-7-14/h4-13,23H,1-3H3,(H,22,25)/b18-12- |
InChI Key |
WOTYSRKKPBXODI-PDGQHHTCSA-N |
Isomeric SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)OC)\O |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.